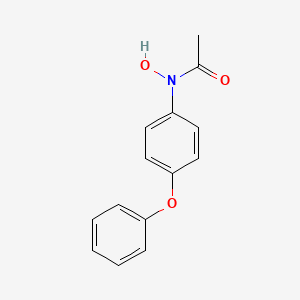

N-Hydroxy-N-(4-phenoxyphenyl)acetamide

Description

Properties

CAS No. |

71708-92-4 |

|---|---|

Molecular Formula |

C14H13NO3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

N-hydroxy-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C14H13NO3/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-10,17H,1H3 |

InChI Key |

CBCRJEHXQUNGAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(4-phenoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-phenoxyaniline with acetic anhydride in the presence of a base, followed by the introduction of a hydroxylamine derivative. The reaction conditions typically include a solvent such as acetic acid and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of N-Hydroxy-N-(4-phenoxyphenyl)acetamide often involves multi-step processes to ensure high yield and purity. One-pot synthesis methods have been developed to streamline the production process. For example, the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes in dilute acetic acid has been shown to produce N-Hydroxy-N-(4-phenoxyphenyl)acetamide with high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize N-Hydroxy-N-(4-phenoxyphenyl)acetamide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Hydroxy-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy and acetamide groups contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between N-Hydroxy-N-(4-phenoxyphenyl)acetamide and its analogs:

Key Research Findings

- Antiviral Activity: N-(4-Phenoxyphenyl)acetamide derivatives exhibit submicromolar activity against HCMV and VZV, with EC₅₀ values as low as 5.5 μM . The addition of a phenoxy group broadens the antiviral spectrum compared to simpler acetamides.

- Mechanistic Specificity: Analogs with phenoxyphenyl groups show inactivity against herpes simplex virus (HSV-1/2), suggesting a novel mechanism of action distinct from classical antiviral agents .

- Impact of Substituents: Hydroxyl Groups: Introduction of a hydroxyl (e.g., N-Hydroxy-N-(4-hydroxyphenyl)acetamide) may improve solubility but reduce metabolic stability . Bulkier Groups: Compounds with dual phenoxy or triazole substituents (e.g., ) show reduced bioavailability due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.